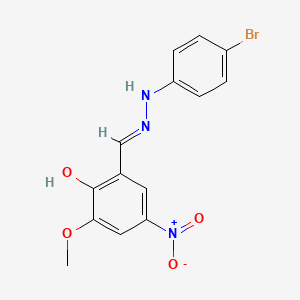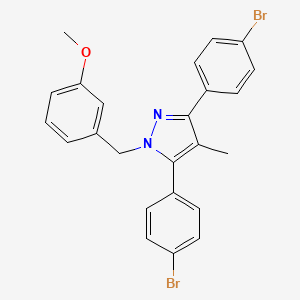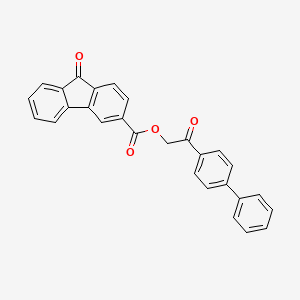
2-(2,4-dimethylphenyl)-N,N-bis(2-methylpropyl)quinoline-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-Dimethylphenyl)-N~4~,N~4~-diisobutyl-4-quinolinecarboxamide is an organic compound with a complex molecular structure
Vorbereitungsmethoden
The synthesis of 2-(2,4-dimethylphenyl)-N~4~,N~4~-diisobutyl-4-quinolinecarboxamide involves several steps. One common method starts with the reaction of 2,4-dimethylphenylamine with an appropriate quinoline derivative under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure high yield and purity. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability .
Analyse Chemischer Reaktionen
2-(2,4-Dimethylphenyl)-N~4~,N~4~-diisobutyl-4-quinolinecarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others, depending on the reagents and conditions used
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-(2,4-Dimethylphenyl)-N~4~,N~4~-diisobutyl-4-quinolinecarboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism of action of 2-(2,4-dimethylphenyl)-N~4~,N~4~-diisobutyl-4-quinolinecarboxamide involves its interaction with specific molecular targets. It is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. The compound’s effects are mediated through pathways involving G protein-coupled receptors and other signaling molecules .
Vergleich Mit ähnlichen Verbindungen
2-(2,4-Dimethylphenyl)-N~4~,N~4~-diisobutyl-4-quinolinecarboxamide can be compared with similar compounds such as:
2-(2,4-Dimethylphenyl)-2H-benzotriazole: Known for its photophysical properties and used in photochemistry studies.
N-(2,4-Dimethylphenyl)formamide: Used in organic synthesis and as a solvent.
2,4-Dimethylaniline: A metabolite of amitraz, known for its neurotoxic properties.
The uniqueness of 2-(2,4-dimethylphenyl)-N~4~,N~4~-diisobutyl-4-quinolinecarboxamide lies in its specific molecular structure, which confers distinct chemical and biological properties, making it valuable for various research and industrial applications.
Eigenschaften
Molekularformel |
C26H32N2O |
|---|---|
Molekulargewicht |
388.5 g/mol |
IUPAC-Name |
2-(2,4-dimethylphenyl)-N,N-bis(2-methylpropyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C26H32N2O/c1-17(2)15-28(16-18(3)4)26(29)23-14-25(21-12-11-19(5)13-20(21)6)27-24-10-8-7-9-22(23)24/h7-14,17-18H,15-16H2,1-6H3 |
InChI-Schlüssel |
PYLFAYJTJROVNT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N(CC(C)C)CC(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-{(E)-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)imino]methyl}naphthalen-2-ol](/img/structure/B10888659.png)
![4-[(4-chlorophenyl)carbonyl]-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10888671.png)
![ethyl (2-methoxy-4-{(E)-[(2Z)-3-(2-methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate](/img/structure/B10888675.png)

![N-(4-chlorophenyl)-4-[5-(4-nitrophenyl)furan-2-yl]-1,3-thiazol-2-amine](/img/structure/B10888693.png)
![4-acetyl-5-(4-ethylphenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10888696.png)
![2-[(2E)-2-{(2E)-[3-(benzyloxy)-4-methoxybenzylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl]-N-phenylacetamide](/img/structure/B10888699.png)
![Methyl 7-(4-chlorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B10888702.png)
![2-{[3-(Propoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B10888710.png)
![N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]furan-2-carbohydrazide](/img/structure/B10888734.png)
![3-(2-chlorophenyl)-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B10888737.png)
